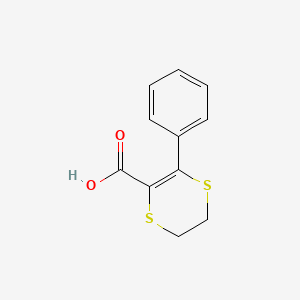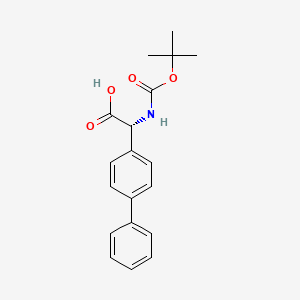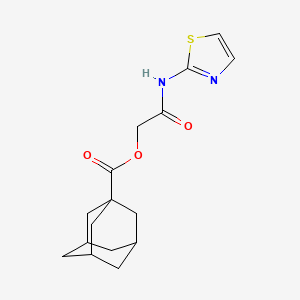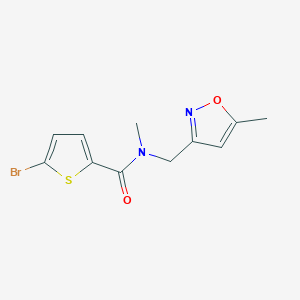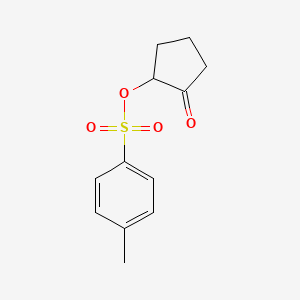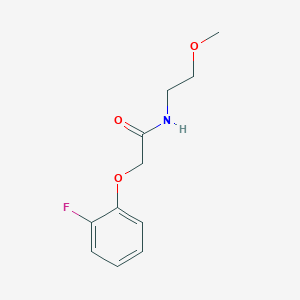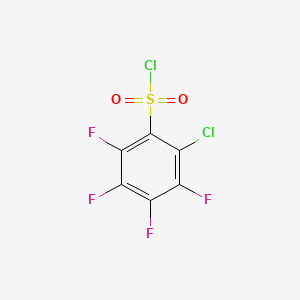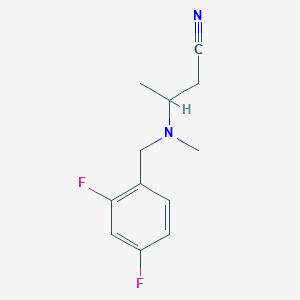
3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile is an organic compound with the molecular formula C12H14F2N2 It is characterized by the presence of a difluorobenzyl group, a methylamino group, and a butanenitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile typically involves the reaction of 2,4-difluorobenzylamine with a suitable nitrile compound under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with a butanenitrile derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process .
化学反应分析
Types of Reactions
3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group may enhance binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of 3-((2,4-Difluorobenzyl)(methyl)amino)butanenitrile.
3,4-Difluorobenzylamine: Similar structure but with different substitution pattern on the benzyl ring.
2,6-Difluorobenzylamine: Another isomer with fluorine atoms at different positions.
Uniqueness
This compound is unique due to the specific positioning of the difluorobenzyl and nitrile groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
属性
分子式 |
C12H14F2N2 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
3-[(2,4-difluorophenyl)methyl-methylamino]butanenitrile |
InChI |
InChI=1S/C12H14F2N2/c1-9(5-6-15)16(2)8-10-3-4-11(13)7-12(10)14/h3-4,7,9H,5,8H2,1-2H3 |
InChI 键 |
LTCUGWAVOCYJGF-UHFFFAOYSA-N |
规范 SMILES |
CC(CC#N)N(C)CC1=C(C=C(C=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


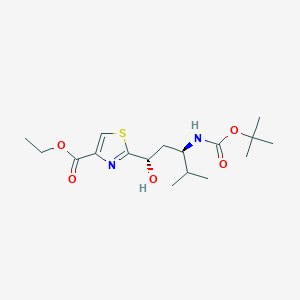
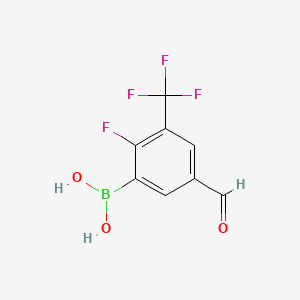
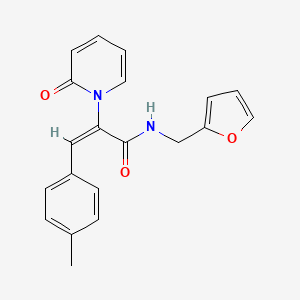
![1-Spiro[3.3]heptan-2-ylethanol](/img/structure/B14890590.png)
![6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890594.png)
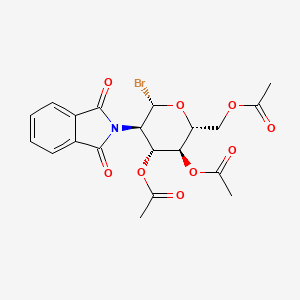
![2-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890611.png)
